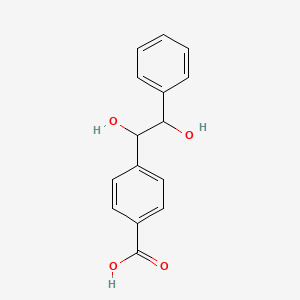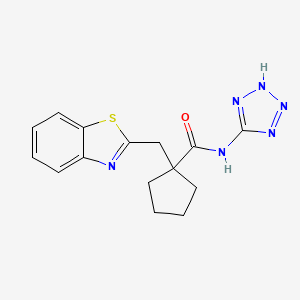![molecular formula C14H10BrN5O B12161976 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a tetrazole ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated tetrazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The benzamide group can engage in various coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or peracids.
Coupling: EDCI, HOBt, and other coupling agents under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to thiols.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Coupling Products: More complex amides or esters.
科学研究应用
Chemistry
In chemistry, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR35 . It has shown promise in modulating biological pathways involved in pain, inflammation, and metabolic disorders.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPR35 . Upon binding to this receptor, it can modulate various intracellular signaling pathways, leading to changes in cellular responses. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: A closely related compound with similar biological activities.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: Another derivative with potent GPR35 agonistic activity.
Uniqueness
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the bromine atom and the tetrazole ring provides unique chemical properties that can be exploited in various applications.
属性
分子式 |
C14H10BrN5O |
|---|---|
分子量 |
344.17 g/mol |
IUPAC 名称 |
3-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI 键 |
YSOWBNWKZLQSQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12161899.png)


![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161920.png)
![3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12161927.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12161935.png)
![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)
![(2E)-6-benzyl-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12161950.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)


